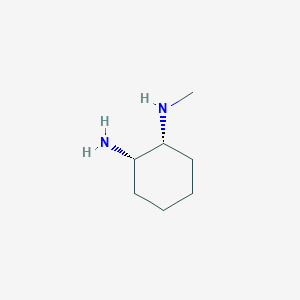
cis-N-methyl-cyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-N1-methylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1-methylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method includes the reduction of (1R,2S)-N1-methylcyclohexane-1,2-dione using metal hydrides such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the catalytic hydrogenation of imines derived from cyclohexanone and methylamine .
Industrial Production Methods
Industrial production of (1R,2S)-N1-methylcyclohexane-1,2-diamine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation with metal catalysts such as palladium or platinum on carbon supports . This method allows for efficient large-scale production while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum on carbon.
Major Products
The major products formed from these reactions include N-substituted derivatives, imines, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-N1-methylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1R,2S)-N1-methylcyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemistry but differs in its functional groups and applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral diamine with distinct chemical properties and uses.
Uniqueness
(1R,2S)-N1-methylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups on a cyclohexane ring. This configuration imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1S,2R)-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
UZFSSDLWBZWJRU-NKWVEPMBSA-N |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1N |
Canonical SMILES |
CNC1CCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















